![molecular formula C58H89NO3 B1236329 Rhodoquinone CAS No. 5591-74-2](/img/structure/B1236329.png)
Rhodoquinone
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Overview
Description
Rhodoquinone is a natural product found in Rhodospirillum rubrum, Rhodoblastus acidophilus, and other organisms with data available.
Scientific Research Applications
Rhodoquinone in Anaerobic Energy Metabolism
Rhodoquinone (RQ) is integral in the anaerobic energy metabolism of various organisms. In Rhodospirillum rubrum, RQ is a crucial cofactor, structurally akin to ubiquinone, used in anaerobic respiration (Brajcich et al., 2009). Further investigation in Euglena gracilis indicates RQ's role in fumarate reduction under anaerobic conditions, mediating electron transfer in the mitochondria and thus impacting the organism's bioenergetics (Castro-Guerrero, Jasso‐Chávez, & Moreno-Sánchez, 2005).
Biosynthetic Pathways of Rhodoquinone
Distinct biosynthetic pathways for RQ have been identified in bacteria and animals. In bacteria like Rhodospirillum rubrum, RQ is derived from ubiquinone, a key electron transporter in aerobic respiration. In contrast, animals such as Caenorhabditis elegans use precursors from the kynurenine pathway, involving complex biochemical steps (Salinas, Langelaan, & Shepherd, 2020). The identification of the rquA gene as crucial for RQ biosynthesis in Rhodospirillum rubrum has been a significant advancement, opening avenues for further research in this field (Lonjers et al., 2011).
Rhodoquinone as a Target for Anti-parasitic Drugs
Given that RQ is not found in humans or other mammals, its biosynthesis presents a potential target for anti-parasitic drugs. The unique presence of RQ in several helminth parasites that use a fumarate reductase pathway for anaerobic respiration highlights its potential as a drug target to treat parasitic infections (Brajcich et al., 2009).
Potential for Novel Antimicrobial and Anti-parasitic Drugs
The understanding of RQ's biosynthesis and its role in anaerobic respiration opens prospects for novel antimicrobial and anti-parasitic drugs. This is especially pertinent in the context of rising global health concerns due to microbial and parasitic infections (Salinas, Langelaan, & Shepherd, 2020).
properties
CAS RN |
5591-74-2 |
---|---|
Molecular Formula |
C58H89NO3 |
Molecular Weight |
848.3 g/mol |
IUPAC Name |
2-amino-5-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C58H89NO3/c1-43(2)23-14-24-44(3)25-15-26-45(4)27-16-28-46(5)29-17-30-47(6)31-18-32-48(7)33-19-34-49(8)35-20-36-50(9)37-21-38-51(10)39-22-40-52(11)41-42-54-53(12)56(60)55(59)58(62-13)57(54)61/h23,25,27,29,31,33,35,37,39,41H,14-22,24,26,28,30,32,34,36,38,40,42,59H2,1-13H3/b44-25+,45-27+,46-29+,47-31+,48-33+,49-35+,50-37+,51-39+,52-41+ |
InChI Key |
WDVDSFZLRFLVJT-AVRCVIBKSA-N |
Isomeric SMILES |
CC1=C(C(=O)C(=C(C1=O)N)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
SMILES |
CC1=C(C(=O)C(=C(C1=O)N)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)N)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Other CAS RN |
5591-74-2 |
synonyms |
hodoquinone rhodoquinone 9 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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